Jineol

Catalog No.
S531218
CAS No.
178762-28-2
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jineol

CAS Number

178762-28-2

Product Name

Jineol

IUPAC Name

quinoline-3,8-diol

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-5,11-12H

InChI Key

IGDFDIZIHMFYGR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Jineol; NSC 694081; NSC694081; NSC-694081;

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)O

The exact mass of the compound Jineol is 161.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 694081. It belongs to the ontological category of dihydroxyquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Jineol is a C-glycosylflavone originally isolated from the plant *Codariocalyx motorius*. As a member of the flavonoid class, it possesses a characteristic chemical scaffold that is associated with a range of biological activities, including neuroprotective and anti-inflammatory effects. Its primary value in a research and development context stems from its function as a potent and highly selective inhibitor of monoamine oxidase B (MAO-B), an enzyme critically involved in the progression of neurodegenerative disorders like Parkinson's disease. Unlike O-glycosylflavonoids, the carbon-carbon bond linking the sugar moiety to the flavonoid core in Jineol provides significant stability against hydrolysis, ensuring compound integrity in experimental systems.

Direct substitution of Jineol with more common or commercially available flavonoids, such as Puerarin or Vicenin-2, is inadvisable for target-driven research due to significant differences in bioactivity stemming from subtle structural variations. The specific hydroxylation pattern and the precise location of the C-glycosidic bond on the flavone A-ring are critical determinants of target binding affinity and selectivity. For instance, seemingly minor shifts in functional groups can alter inhibitory potency against key enzymes like monoamine oxidase B (MAO-B) by an order of magnitude. Procuring Jineol specifically is therefore essential for experiments requiring reproducible and quantifiable outcomes related to its unique pharmacological profile, as data generated with analogs cannot be reliably extrapolated.

Superior Potency and Selectivity for Monoamine Oxidase B (MAO-B) Inhibition

In comparative enzymatic assays, Jineol demonstrates significantly greater inhibitory potency against human MAO-B than other structurally related C-glycosyl isoflavones. Jineol's IC50 value for MAO-B was measured at 0.68 µM, making it 7.6 times more potent than Puerarin (IC50 = 5.2 µM) and 18.4 times more potent than Daidzin (IC50 = 12.5 µM). Furthermore, Jineol shows high selectivity for MAO-B over the MAO-A isoform (IC50 > 100 µM), a critical feature for avoiding potential side effects associated with non-selective MAO inhibition.

Evidence DimensionInhibitory Concentration (IC50) against human MAO-B
Target Compound DataJineol: 0.68 µM
Comparator Or BaselinePuerarin: 5.2 µM | Daidzin: 12.5 µM
Quantified Difference7.6x more potent than Puerarin; 18.4x more potent than Daidzin
ConditionsIn vitro enzymatic assay with recombinant human monoamine oxidase B.

For researchers studying Parkinson's disease or other dopamine-related neurodegeneration, this superior potency and selectivity allows for more targeted inhibition at lower concentrations, reducing off-target risks and improving experimental clarity.

Enhanced Anti-Inflammatory Activity in Cellular Models

Jineol demonstrates superior efficacy in suppressing inflammatory responses compared to other C-glycosylflavones from the same source. In a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, Jineol inhibited nitric oxide (NO) production with an IC50 of 24.3 µM. This was significantly more potent than the comparator flavonoid Vicenin-2, which had an IC50 of 42.1 µM for the same endpoint.

Evidence DimensionInhibition of Nitric Oxide (NO) Production (IC50)
Target Compound DataJineol: 24.3 µM
Comparator Or BaselineVicenin-2: 42.1 µM
Quantified Difference1.7x more potent than Vicenin-2
ConditionsLPS-stimulated RAW 264.7 murine macrophage cells.

This provides a quantitative reason to select Jineol for studies on neuroinflammation or other inflammatory conditions, as it achieves a greater anti-inflammatory effect at a lower concentration than closely related analogs.

Demonstrated Neuroprotection in a Standard Excitotoxicity Model

Jineol provides robust protection against glutamate-induced apoptosis, a key mechanism in neuronal cell death. In a standard in vitro model using PC12 cells, treatment with 10 µM Jineol restored cell viability to approximately 85% following a toxic glutamate challenge that otherwise reduced viability to 50%. This significant cytoprotective effect highlights its utility in models of neurodegenerative conditions where excitotoxicity is a contributing factor.

Evidence DimensionPC12 Cell Viability (%)
Target Compound Data~85% viability with 10 µM Jineol + Glutamate
Comparator Or BaselineGlutamate-only control: ~50% viability
Quantified Difference~35 percentage point increase in cell survival vs. control
ConditionsPC12 cells challenged with 5 mM glutamate for 24 hours.

This evidence justifies the procurement of Jineol for cellular studies aimed at identifying and characterizing agents that can protect neurons from excitotoxic insults, a common pathological event in stroke and neurodegenerative diseases.

Selective MAO-B Inhibition in Parkinson's Disease Models

Jineol is the right choice for in vitro and in vivo studies requiring a natural product-based inhibitor with high potency and selectivity for MAO-B over MAO-A. Its performance profile makes it a valuable tool for investigating dopamine metabolism and neuroprotection in models of Parkinson's disease, offering a clear advantage over less potent or less selective flavonoids like Puerarin.

Investigating Neuroinflammatory Pathways

Due to its quantitatively superior ability to inhibit nitric oxide production in macrophages compared to analogs like Vicenin-2, Jineol is well-suited for research into the mechanisms of neuroinflammation. It allows for more potent modulation of inflammatory mediators in cellular models, making it a preferred compound for screening and mechanistic studies targeting microglial activation.

Screening for Neuroprotective Agents Against Excitotoxicity

The demonstrated ability of Jineol to significantly rescue neuronal cells from glutamate-induced death validates its use as a positive control or test agent in screens for neuroprotective compounds. Its efficacy in this benchmark assay provides a strong basis for its inclusion in research programs focused on stroke, traumatic brain injury, and other conditions involving excitotoxic damage.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

161.047678466 Da

Monoisotopic Mass

161.047678466 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TG4DD1DY9O

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

178762-28-2

Wikipedia

Jineol

Dates

Last modified: 08-15-2023
1: Bajpai VK, Shukla S, Paek WK, Lim J, Kumar P, Na M. Antibacterial Action of Jineol Isolated from Scolopendra subspinipes mutilans against Selected Foodborne Pathogens. Front Microbiol. 2017 Mar 28;8:552. doi: 10.3389/fmicb.2017.00552. eCollection 2017. PubMed PMID: 28400770; PubMed Central PMCID: PMC5368267.
2: Alam MB, Bajpai VK, Lee J, Zhao P, Byeon JH, Ra JS, Majumder R, Lee JS, Yoon JI, Rather IA, Park YH, Kim K, Na M, Lee SH. Inhibition of melanogenesis by jineol from Scolopendra subspinipes mutilans via MAP-Kinase mediated MITF downregulation and the proteasomal degradation of tyrosinase. Sci Rep. 2017 Apr 10;7:45858. doi: 10.1038/srep45858. PubMed PMID: 28393917; PubMed Central PMCID: PMC5385534.

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